1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-5-3-2-4-9(11)7-15-8-10(13(14)17)6-12(15)16/h2-5,10H,6-8H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROYSOLBVZCRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acid Chloride or Coupling Reagents
One common preparation method involves converting the 5-oxopyrrolidine-3-carboxylic acid into an acid chloride intermediate, which then reacts with 2-methoxybenzylamine to form the target amide. Alternatively, coupling reagents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) can be used to facilitate the amide bond formation without isolating the acid chloride.
- Reaction conditions: Typically performed under anhydrous conditions, often in solvents like dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.
- Yields: Reported yields range between 33% and 88%, depending on the specific substrates and conditions.
- Purity: Products are characterized by ^1H NMR, ^13C NMR, high-resolution mass spectrometry (HRMS), and purity is confirmed by HPLC to be >95%.
Parallel Solution-Phase Amidation
In related pyrrolidinone carboxamide syntheses, a parallel solution-phase approach has been employed for rapid library synthesis. This involves:
- Activation of the carboxylic acid intermediate using bis(pentafluorophenyl) carbonate (BPC).
- Amidation with a series of amines, including benzylamines, in acetonitrile.
- This method allows efficient preparation of diverse analogues with good overall yields and high purity (80–100%).
Though this method is described for pyrrolidinone derivatives with phenyl substituents, it is adaptable to 2-methoxyphenylmethyl amines.
Stepwise Synthesis of Precursors
The preparation of the key pyrrolidinone carboxylic acid intermediate often involves:
- Starting from itaconic acid or related unsaturated dicarboxylic acids.
- Cyclization and functional group transformations including Masamune-Claisen condensation and amidine cyclization to form the pyrrolidinone ring.
- Introduction of substituents such as the 2-methoxybenzyl group via nucleophilic substitution or reductive amination.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The coupling step is critical for obtaining high purity and yield. Using modern coupling reagents like TCFH/NMI can improve reaction efficiency and reduce side reactions.
- Parallel synthesis methods enable rapid generation of compound libraries for structure-activity relationship (SAR) studies, which is valuable in medicinal chemistry contexts.
- The choice of solvent and temperature can significantly affect the yield and purity of the final product.
- Characterization by multiple spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the benzyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles like halides, amines, or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a significant chemical entity with a variety of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.
Structural Characteristics
The compound features a pyrrolidine ring, which contributes to its biological activity. The methoxyphenyl group enhances its lipophilicity, potentially impacting its absorption and distribution within biological systems.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects, particularly in the following areas:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. The structural similarity of this compound to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : Due to its ability to interact with central nervous system receptors, this compound has potential as an analgesic agent. Studies have shown that similar compounds can reduce pain perception through opioid receptor modulation.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or new properties.
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to bind specific receptors makes it valuable for understanding drug-receptor dynamics and the pharmacokinetics of similar agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Analgesic | Reduction in pain response | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Pyrrolidine ring, methoxy substitution | Antidepressant, analgesic |
| 5-Hydroxytryptamine (Serotonin) | Indole structure | Neurotransmitter, mood regulation |
| Morphine | Phenanthrene structure | Strong analgesic |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antidepressant-like behavior in rodent models. The results indicated that the compound effectively increased serotonin levels in the brain, correlating with improved mood assessments.
Case Study 2: Analgesic Action
In an investigation assessing the analgesic properties of various pyrrolidine compounds, this specific compound was found to significantly decrease pain responses in models of acute and chronic pain. The mechanism was attributed to its interaction with opioid receptors, suggesting a dual action on both central and peripheral pain pathways.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrrolidinone Derivatives
Key Observations :
Key Observations :
- However, analogues with chlorine or hydroxyl substituents exhibit stronger antimicrobial and antioxidant activities, likely due to enhanced electrophilicity and radical-scavenging capacity .
- Methoxy groups (as in the target compound) may reduce antimicrobial efficacy compared to hydroxyl groups but could improve bioavailability due to reduced polarity .
Biological Activity
1-[(2-Methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Binding : It may bind to receptors, modulating their activity and affecting downstream signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against Gram-positive bacteria and drug-resistant fungi. The compound exhibits structure-dependent antimicrobial properties, making it a candidate for further development in combating multidrug-resistant pathogens.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Acinetobacter baumannii | Inhibited |
| Klebsiella pneumoniae | Inhibited |
| Pseudomonas aeruginosa | Inhibited |
| Candida auris | Inhibited |
| Aspergillus fumigatus | Inhibited |
Anticancer Activity
The compound has also shown promise in anticancer studies, particularly against human lung cancer cell lines (A549). Its effectiveness in inhibiting cancer cell proliferation suggests potential therapeutic applications in oncology.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on various derivatives of pyrrolidine carboxylic acids demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria and fungi .
- Cytotoxicity Assessments : In vitro assays have been performed to assess the cytotoxic effects of the compound on cancer cell lines. Results indicated that the compound could effectively reduce cell viability in A549 cells, suggesting its role as a potential anticancer agent .
- Mechanistic Studies : Research has focused on elucidating the specific molecular interactions of this compound with biological targets. These studies are crucial for understanding how the compound exerts its biological effects and for optimizing its structure for enhanced activity.
Q & A
Q. What are the established synthetic routes for 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide and its structural analogs?
Methodological Answer: The core pyrrolidinone scaffold can be synthesized via cyclization reactions between substituted anilines and itaconic acid derivatives. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was prepared by refluxing 2,4-difluoroaniline with itaconic acid in water, followed by purification via acid-base extraction . Esterification (e.g., using methanol/H₂SO₄) and subsequent hydrazide formation (via hydrazine monohydrate) enable functionalization of the carboxyl group, as demonstrated in analogous pyrrolidinone derivatives . Structural analogs often incorporate aromatic substituents (e.g., fluorophenyl or pyridyl groups) through condensation reactions with carbaldehydes or ketones .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer: ¹H/¹³C NMR spectroscopy is essential for confirming regiochemistry and substituent orientation, particularly distinguishing between N-alkylation and O-alkylation patterns. FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the pyrrolidinone ring). Elemental analysis validates stoichiometry, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, as seen in structurally related compounds . High-resolution mass spectrometry (HRMS) is recommended for confirming molecular ion peaks, especially for novel analogs .
Q. How are initial pharmacological screenings for pyrrolidinone derivatives typically designed?
Methodological Answer: Pyrrolidinones are screened for bioactivity (e.g., antimicrobial, anticancer) using standardized assays:
- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria/fungi) .
- Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations, supplemented by 3D spheroid models for tumor microenvironment mimicry .
- Antioxidant: DPPH/ABTS radical scavenging assays .
Dose-response curves and comparative studies with known drugs (e.g., piracetam) are critical for benchmarking .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent selection and catalyst design. For example, ICReDD’s reaction path search algorithms use density functional theory (DFT) to model cyclization energetics and substituent effects . Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with biological targets (e.g., enzymes or receptors), prioritizing derivatives for synthesis . Machine learning models trained on existing pyrrolidinone data can predict reaction yields or bioactivity, reducing trial-and-error experimentation .
Q. What strategies address contradictory bioactivity data in pyrrolidinone derivatives?
Methodological Answer: Contradictions often arise from structural nuances (e.g., substituent position or stereochemistry). Resolving these requires:
- Stereochemical analysis: Chiral HPLC or X-ray crystallography to confirm enantiopurity, as diastereomers may exhibit divergent activities .
- SAR studies: Systematic variation of substituents (e.g., replacing 2-methoxyphenyl with pyridyl groups) to isolate pharmacophore elements .
- Metabolic stability assays: Liver microsome studies to rule out rapid degradation as a cause of false-negative results .
Q. How does the 2-methoxyphenyl substituent influence the compound’s physicochemical and pharmacological profile?
Methodological Answer: The 2-methoxyphenyl group enhances lipophilicity (logP calculations) and π-π stacking potential, improving blood-brain barrier penetration in neuroactive analogs . However, steric hindrance from the methoxy group may reduce binding affinity in some targets. Comparative studies with non-substituted or fluorophenyl analogs (e.g., 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide ) can quantify these effects. Substituent electronic properties (Hammett σ values) correlate with bioactivity trends in related compounds .
Q. What are the challenges in scaling up synthesis while maintaining diastereoselectivity?
Methodological Answer: Diastereoselective synthesis often requires chiral auxiliaries or asymmetric catalysis. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >90% diastereomeric excess using L-proline-derived catalysts . Scale-up challenges include:
- Solvent optimization: Replacing volatile solvents (e.g., THF) with greener alternatives (2-MeTHF) without compromising yield .
- Catalyst recycling: Immobilized catalysts or flow chemistry setups improve efficiency .
- In-line analytics: PAT (Process Analytical Technology) tools monitor reaction progress in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
